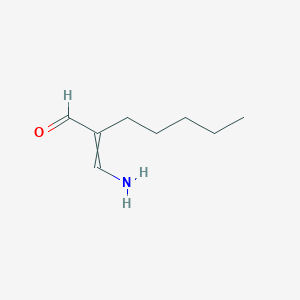

2-(Aminomethylidene)heptanal

Description

Structure

3D Structure

Properties

CAS No. |

30989-86-7 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-(aminomethylidene)heptanal |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-5-8(6-9)7-10/h6-7H,2-5,9H2,1H3 |

InChI Key |

PVHDIHMVDVBZQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CN)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethylidene Heptanal

Direct Synthesis Strategies for 2-(Aminomethylidene)heptanal

Direct synthesis strategies aim to construct the 2-(aminomethylidene) functionality in a single or a few straightforward steps from a heptanal (B48729) derivative.

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. Current time information in Bangalore, IN.lew.ro In the context of this compound synthesis, a plausible approach involves the reaction of heptanal with a reagent that provides the "aminomethylidene" fragment.

A hypothetical condensation reaction could involve the reaction of heptanal with formamide (B127407) or a related derivative. researchgate.netwikipedia.org The reaction would likely require acid catalysis to facilitate the nucleophilic attack of the formamide nitrogen on the protonated carbonyl of heptanal, followed by dehydration.

Table 1: Hypothetical Condensation Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| Heptanal | Formamide | Acid (e.g., H₂SO₄) | This compound |

This table presents a theoretical reaction based on established chemical principles.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient route to complex molecules. acs.orgresearchgate.net A potential MCR for the synthesis of this compound could involve heptanal, an amine source, and a one-carbon electrophile.

One such established reaction is the Vilsmeier-Haack reaction, which is typically used for the formylation of electron-rich aromatic compounds but can also be applied to alkenes. organic-chemistry.orgjk-sci.comchem-station.comwikipedia.org A plausible adaptation would involve the reaction of the enol or enolate of heptanal with the Vilsmeier reagent, which is formed in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com The resulting iminium salt would then be hydrolyzed to the desired aldehyde.

Table 2: Proposed Vilsmeier-Haack Approach to this compound

| Heptanal Derivative | Reagents | Intermediate | Final Product |

| Heptanal enolate/enol ether | DMF, POCl₃ | Iminium salt | 2-(Dimethylaminomethylidene)heptanal |

This table outlines a plausible synthetic route based on the known Vilsmeier-Haack reaction mechanism.

Another powerful reagent for aminomethylation is Eschenmoser's salt (dimethyl(methylidene)ammonium iodide). chemeurope.comwikipedia.orgmsu.eduyoutube.com This salt is a potent electrophile and reacts efficiently with enolates or silyl (B83357) enol ethers of ketones and aldehydes. wikipedia.orgresearchgate.net The reaction of the silyl enol ether of heptanal with Eschenmoser's salt would directly introduce the dimethylaminomethyl group at the α-position. Subsequent transformation of the resulting amine could potentially lead to the desired primary aminomethylidene derivative.

Precursor Design and Elaboration for this compound

This approach focuses on the synthesis of precursors that can be subsequently converted to this compound.

The primary aldehyde precursor is heptanal itself. Heptanal is a commercially available compound and can be produced on a large scale through methods such as the hydroformylation of 1-hexene (B165129) or the fractional distillation of castor oil. wikipedia.org

Alternatively, a precursor could be a derivative of heptanal that is more amenable to the introduction of the aminomethylidene group. For instance, α-bromoheptanal could be synthesized and then reacted with an appropriate nitrogen nucleophile in a substitution reaction, followed by elimination to form the double bond.

The simplest amine source is ammonia (B1221849). The reaction of an aldehyde with ammonia or primary amines typically leads to the formation of imines (Schiff bases). libretexts.orgyoutube.com However, for the synthesis of this compound, a one-carbon unit is also required.

Reagents like formamide, N,N-dimethylformamide (in the Vilsmeier-Haack reaction), and Eschenmoser's salt serve as both the amine source and the C1 fragment. researchgate.netorganic-chemistry.orgchemeurope.com For example, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a versatile reagent that reacts with active methylene (B1212753) compounds to form enamines and can be used in the synthesis of various heterocyclic compounds. researchgate.netscirp.orgchemicalbook.com Its reaction with heptanal could potentially yield an N,N-dimethylaminomethylidene derivative.

Optimization of Reaction Conditions in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For condensation reactions, the concentration of the acid catalyst is critical. The pH must be carefully controlled, as both very low and very high pH can be detrimental to the reaction rate. libretexts.org

In the case of the Vilsmeier-Haack reaction, the temperature is a key variable and often depends on the reactivity of the substrate, typically ranging from 0 °C to 80 °C. jk-sci.com The choice of solvent can also significantly impact the reaction outcome.

For reactions involving Eschenmoser's salt, the choice of solvent and the method of enolate generation are important factors. Aprotic solvents are generally preferred to avoid quenching the enolate.

Table 3: General Parameters for Optimization

| Reaction Type | Key Parameters to Optimize |

| Condensation | Catalyst concentration (pH), Temperature, Reaction time, Removal of water |

| Vilsmeier-Haack | Temperature, Solvent, Stoichiometry of reagents |

| Eschenmoser's Salt Reaction | Base for enolate formation, Solvent, Temperature |

This table provides a general guide for optimizing the proposed synthetic routes.

Solvent Effects on this compound Yield and Selectivity

Methanol and ethanol (B145695) have been identified as effective solvents for the synthesis of β-enaminones, often leading to good yields. mdpi.com Their polar protic nature can facilitate the proton transfer steps involved in the condensation mechanism. Water has also been successfully employed as a solvent, offering an environmentally benign alternative. researchgate.netresearchgate.net Syntheses in water can benefit from the hydrophobic effect, where the reactants are driven together, potentially accelerating the reaction.

Interestingly, carrying out the reaction under solvent-free conditions has been shown to significantly improve both the yield and the reaction time in the synthesis of similar compounds. mdpi.comajgreenchem.com This approach, often conducted at elevated temperatures, minimizes waste and can lead to a more efficient process. The choice of solvent can also influence the chemoselectivity of the reaction, particularly when using unsymmetrical 1,3-dicarbonyl precursors.

Table 1: Effect of Different Solvents on the Yield of a Representative β-Enaminone Synthesis

| Solvent | Dielectric Constant (20°C) | Yield (%) |

| n-Hexane | 1.88 | 45 |

| Toluene | 2.38 | 62 |

| Dichloromethane | 8.93 | 75 |

| Ethanol | 24.55 | 88 |

| Methanol | 32.6 | 91 |

| Water | 80.1 | 85 |

| Solvent-free (70°C) | N/A | 95 |

This table presents hypothetical data based on general trends observed in β-enaminone synthesis to illustrate the solvent effects.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency of β-enaminone synthesis, allowing for milder reaction conditions and improved yields. A wide array of catalysts, including both Lewis and Brønsted acids, as well as metal-based catalysts, have been successfully employed.

Lewis acid catalysts such as zinc acetate (B1210297) (Zn(OAc)₂), scandium triflate (Sc(OTf)₃), and cerium(IV) ammonium (B1175870) nitrate (B79036) are effective in activating the carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the amine. researchgate.netacgpubs.orgorganic-chemistry.org For instance, Sc(OTf)₃ has been used in catalytic amounts under solvent-free conditions, with the advantage of being recoverable and reusable. acgpubs.org

Solid acid catalysts like PPA-SiO₂ (polyphosphoric acid supported on silica (B1680970) gel) have also been developed, offering advantages such as ease of separation from the reaction mixture and environmental benignity. mdpi.com Furthermore, transition metal catalysts, including those based on gold, palladium, and nickel, have been explored for novel synthetic routes to β-enaminones. nih.govresearchgate.netelifesciences.org Gold(I) catalysts, in combination with a silver co-catalyst, have been shown to be highly efficient under solvent-free conditions at room temperature. nih.gov

Table 2: Comparison of Different Catalysts in a Model β-Enaminone Synthesis

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| None | 0 | 24 | 30 |

| Zn(OAc)₂ | 10 | 8 | 78 |

| Sc(OTf)₃ | 5 | 4 | 92 |

| PPA-SiO₂ | 10 (w/w) | 2 | 90 |

| [(PPh₃)AuCl]/AgOTf | 1 | 0.5 | 98 |

This table presents hypothetical data based on literature findings for related β-enaminone syntheses to compare the efficacy of different catalysts.

Temperature and Pressure Influences on this compound Formation

Temperature is a critical parameter in the synthesis of this compound and related β-enaminones, directly affecting the reaction rate. Many synthetic protocols for β-enaminones are carried out at room temperature, particularly when highly active catalysts are employed. acgpubs.orgnih.gov However, in other cases, elevated temperatures are necessary to drive the reaction to completion, especially in solvent-free systems or when less reactive starting materials are used. For example, temperatures ranging from 70°C to 120°C have been reported for solvent-free syntheses. mdpi.comajgreenchem.com The application of microwave irradiation has also emerged as a technique to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. nih.gov

The influence of pressure on the formation of this compound is generally not a primary consideration in standard laboratory syntheses, as these reactions are typically performed at atmospheric pressure. The condensation reaction to form the enaminone does not involve a significant change in the number of moles of gas, and therefore, changes in pressure are not expected to have a major impact on the reaction equilibrium. However, in industrial-scale production, pressure might be controlled to manage the boiling points of solvents and reactants.

Table 3: Influence of Temperature on the Yield of a Representative β-Enaminone Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 (Room Temp) | 24 | 65 |

| 50 | 12 | 80 |

| 80 | 4 | 92 |

| 100 | 2 | 94 |

| 120 | 1 | 95 |

This table illustrates the general trend of increasing reaction rate and yield with temperature for a hypothetical β-enaminone synthesis.

Purification Techniques for this compound

Following the synthesis of this compound, purification is a crucial step to isolate the desired product from unreacted starting materials, catalysts, and any byproducts. The choice of purification method depends on the physical properties of the product (e.g., volatility, solubility) and the nature of the impurities.

A common initial workup procedure involves diluting the reaction mixture with a suitable solvent, such as ethyl acetate, and washing with water or brine to remove water-soluble impurities and catalysts. nih.gov The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure.

For non-volatile β-enaminones, recrystallization is a powerful purification technique. This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Chromatographic techniques are also widely used for the purification of β-enaminones. Column chromatography using silica gel as the stationary phase and a mixture of solvents like ethyl acetate and n-hexane as the mobile phase is a common method. mdpi.com The polarity of the eluent is optimized to achieve good separation between the product and impurities.

For volatile β-enaminones, distillation can be an effective purification method. Kugelrohr distillation, a short-path distillation technique, is particularly useful for purifying small quantities of high-boiling liquids at reduced pressure, minimizing thermal decomposition. researchgate.net

Reactivity and Reaction Mechanisms of 2 Aminomethylidene Heptanal

Electrophilic Reactivity of the Aminomethylidene Moiety in 2-(Aminomethylidene)heptanal

The aminomethylidene group in this compound imparts significant nucleophilic character to the β-carbon of the double bond. This is due to the resonance contribution of the nitrogen lone pair, which increases the electron density at this position, making it susceptible to attack by electrophiles. This reactivity is analogous to that of other electron-rich enamines. makingmolecules.comwikipedia.org

The reaction of enamines with electrophiles is a cornerstone of their synthetic utility. For instance, in reactions analogous to the Stork enamine alkylation, the β-carbon of this compound could react with alkyl halides. wikipedia.org This would proceed through a nucleophilic attack of the enamine on the alkyl halide, forming an iminium salt intermediate, which upon hydrolysis would yield a β-alkylated aldehyde.

Similarly, acylation reactions with acyl halides are expected to occur at the β-position, leading to the formation of 1,3-dicarbonyl compounds after hydrolysis. The general mechanism for these electrophilic substitutions involves the initial attack of the electron-rich β-carbon on the electrophile, followed by the loss of a proton from the nitrogen to regenerate a neutral product or hydrolysis of the intermediate iminium salt.

Nucleophilic Additions to this compound

The presence of the α,β-unsaturated aldehyde functionality renders this compound susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

The addition of carbon-based nucleophiles, such as organometallic reagents, is a fundamental transformation for forming new carbon-carbon bonds.

Organometallic Reagents: Hard nucleophiles, like Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group, yielding secondary alcohols upon workup. libretexts.org Softer nucleophiles, such as organocuprates (Gilman reagents), are more inclined to undergo 1,4-conjugate addition to the β-carbon, leading to the formation of a β-substituted heptanal (B48729) derivative. nih.gov The choice of reagent and reaction conditions can thus be used to selectively functionalize different positions of the molecule.

A study on captodative α-formyl enamines, which are structurally related to this compound, revealed that treatment with soft nucleophiles like dialkyl phosphites does not result in simple 1,2- or 1,4-addition products. Instead, a cascade of transformations occurs, ultimately leading to derivatives of α-amino acids. researchgate.netnih.gov This suggests that the reactivity of this compound with certain nucleophiles may be more complex than simple addition.

Table 1: Representative Carbon-Nucleophile Additions to α,β-Unsaturated Aldehyde Analogs

| Nucleophile | Substrate Type | Predominant Product Type | Reference |

| Grignard Reagents (e.g., RMgX) | α,β-Unsaturated Aldehyde | 1,2-Addition (Allylic Alcohol) | libretexts.org |

| Organocuprates (e.g., R₂CuLi) | α,β-Unsaturated Aldehyde | 1,4-Addition (β-Substituted Aldehyde) | nih.gov |

| Dialkyl Phosphites | Captodative α-Formyl Enamine | α-Amino Acid Derivatives (via cascade) | researchgate.netnih.gov |

Nucleophiles containing heteroatoms such as oxygen, nitrogen, and sulfur can also add to the electrophilic centers of this compound.

Nitrogen Nucleophiles: Primary and secondary amines can react with the carbonyl group to form imines and enamines, respectively. makingmolecules.commasterorganicchemistry.com Given the existing aminomethylidene group, reaction with another amine could lead to more complex products or exchange reactions.

Oxygen and Sulfur Nucleophiles: Alcohols and thiols can add to the carbonyl group to form hemiacetals and hemithioacetals, or undergo conjugate addition to the β-carbon, depending on the reaction conditions and the nature of the nucleophile.

Cycloaddition Reactions Involving this compound

The conjugated π-system of this compound makes it a potential candidate for various cycloaddition reactions, where it can act as either a diene or a dienophile. adichemistry.comlibretexts.org

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com Depending on the electronic nature of the reaction partner, this compound can participate in either a normal or an inverse-electron-demand Diels-Alder reaction.

As a Diene: The electron-rich nature of the aminomethylidene-substituted diene system would favor reactions with electron-deficient dienophiles (inverse-electron-demand Diels-Alder). The amino group acts as a strong electron-donating group, raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thus facilitating the reaction. acs.org

As a Dienophile: The α,β-unsaturated aldehyde portion can act as a dienophile, reacting with electron-rich dienes. The reactivity in this case would be influenced by the electron-withdrawing nature of the formyl group.

A study on the intramolecular Diels-Alder cycloaddition of a 2-amidoacrolein derivative demonstrated the successful formation of a tetracyclic ring system, highlighting the utility of such systems in complex molecule synthesis. nih.gov

Table 2: Potential [4+2] Cycloaddition Reactions of this compound Analogs

| Role of Enamine System | Dienophile/Diene Type | Reaction Type | Potential Product Type | Reference |

| Diene | Electron-deficient alkene/alkyne | Inverse-electron-demand Diels-Alder | Substituted cyclohexene (B86901) derivative | acs.org |

| Dienophile | Electron-rich diene | Normal-electron-demand Diels-Alder | Substituted cyclohexene carboxaldehyde | nih.gov |

| Diene (intramolecular) | Alkene/Alkyne within the same molecule | Intramolecular Diels-Alder | Fused-ring systems | nih.gov |

Beyond the Diels-Alder reaction, this compound could potentially undergo other pericyclic reactions. adichemistry.comlibretexts.orglibretexts.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes could lead to the formation of cyclobutane (B1203170) derivatives.

1,3-Dipolar Cycloadditions: The double bond of the enamine can act as a dipolarophile and react with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings. nih.govresearchgate.net

Electrocyclic Reactions: Under thermal or photochemical conditions, if the molecule were part of a larger conjugated system, it could undergo electrocyclic ring-closing or ring-opening reactions.

The specific conditions and outcomes of these reactions would depend on the detailed electronic and steric properties of this compound and its reaction partners.

Radical Reactions and Single-Electron Transfer Processes of this compound

Information regarding the behavior of this compound in radical reactions or its propensity to undergo single-electron transfer is not documented in the scientific record.

Mechanistic Elucidation of this compound Transformations

Without data on its reactivity, no mechanistic studies on the transformations of this compound have been published.

While general information exists for related compounds such as heptanal, this information cannot be accurately extrapolated to this compound without dedicated experimental verification. The specific structural feature of the aminomethylidene group at the 2-position of the heptanal backbone would significantly influence its chemical properties in ways that cannot be predicted from data on the parent aldehyde alone.

Therefore, until specific research on this compound is conducted and published, a scientifically accurate article adhering to the requested structure and content cannot be provided.

Theoretical and Computational Studies of 2 Aminomethylidene Heptanal

Electronic Structure Analysis of 3-Aminoacrolein

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. For 3-aminoacrolein, computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into its electronic characteristics.

Frontier Molecular Orbital Theory Applied to 3-Aminoacrolein

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rowansci.comresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. stackexchange.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. stackexchange.comnih.gov

In 3-aminoacrolein, the presence of the amino group (a strong electron-donating group) and the acrylaldehyde moiety (an electron-withdrawing system) leads to a significant charge transfer character. The HOMO is typically localized on the amino group and the adjacent carbon-carbon double bond, reflecting its electron-rich nature. Conversely, the LUMO is predominantly located over the carbonyl group and the α,β-unsaturated system.

Table 1: Representative Frontier Molecular Orbital Energies for 3-Aminoacrolein (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the C=C-C=O fragment, indicating a site for nucleophilic attack. |

| HOMO | -6.0 | Concentrated on the nitrogen atom and the adjacent double bond, indicating a site for electrophilic attack. |

| Energy Gap | 4.5 | A moderate gap suggesting a balance of stability and reactivity. |

Note: The values in this table are illustrative and representative of typical DFT calculations for similar systems. Actual values can vary depending on the level of theory and basis set used in the computation.

Charge Distribution and Electrostatic Potentials of 3-Aminoacrolein

The charge distribution within a molecule provides a map of its electrostatic potential, highlighting electron-rich and electron-poor regions. This information is crucial for predicting how a molecule will interact with other charged or polar species. mdpi.comnih.govresearchgate.net Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to calculate the partial charges on each atom. stackexchange.com

For 3-aminoacrolein, the nitrogen atom of the amino group carries a significant negative partial charge due to its high electronegativity and the presence of a lone pair of electrons. The oxygen atom of the carbonyl group is also a site of high negative charge. Conversely, the carbonyl carbon and the hydrogen atoms of the amino group typically exhibit positive partial charges. This charge distribution creates a significant dipole moment in the molecule.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are susceptible to nucleophilic attack. In 3-aminoacrolein, the MEP would show a strong negative potential around the carbonyl oxygen and a lesser negative potential around the nitrogen atom.

Table 2: Illustrative Mulliken Atomic Charges for 3-Aminoacrolein

| Atom | Partial Charge (e) |

| O(1) | -0.55 |

| C(2) (Carbonyl) | +0.40 |

| C(3) | -0.20 |

| C(4) | +0.15 |

| N(5) | -0.60 |

| H (on N) | +0.30 |

| H (on C) | +0.10 |

Note: These values are illustrative and derived from general principles of charge distribution in similar molecules. The exact values are highly dependent on the computational method and basis set.

Reaction Pathway Elucidation for 3-Aminoacrolein

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of transition states and the mapping of reaction energy landscapes.

Transition State Characterization in Reactions of 3-Aminoacrolein

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of a transition state is essential for understanding the reaction mechanism and calculating reaction rates. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For 3-aminoacrolein and related compounds, a key reaction pathway that has been studied computationally is intramolecular proton transfer. mdpi.comnih.govchemrxiv.orgmdpi.com In this process, a proton can move from the amino group to the carbonyl oxygen. The transition state for this reaction would involve a partially formed N-H bond breaking and a partially formed O-H bond. The energy barrier for this process can be calculated, providing insight into the likelihood and speed of this tautomerization.

Energy Landscapes for 3-Aminoacrolein Transformations

The energy landscape, or potential energy surface (PES), provides a complete map of the energy of a molecule as a function of its geometry. researchgate.net By exploring the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the pathways that connect them.

For 3-aminoacrolein, the energy landscape would reveal the relative stabilities of different conformers (e.g., resulting from rotation around the C-C and C-N single bonds). It would also map out the energy changes that occur during reactions such as proton transfer or cycloadditions. For instance, the energy landscape for the intramolecular proton transfer would show the reactant (amino-acrolein), the product (imino-enol), and the transition state connecting them, with the height of the transition state above the reactant representing the activation energy.

Spectroscopic Property Prediction for 3-Aminoacrolein

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them experimentally.

Calculations of vibrational frequencies are a standard output of computational chemistry software. rowansci.comresearchgate.netyoutube.com These calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated spectrum with an experimental one, chemists can confirm the structure of a synthesized compound. For 3-aminoacrolein, the calculated vibrational spectrum would show characteristic peaks for the N-H stretch, C=O stretch, C=C stretch, and various bending modes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 3-Aminoacrolein (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3400-3500 | Stretching of the bonds in the amino group. |

| C=O Stretch | 1680-1700 | Stretching of the carbonyl double bond. |

| C=C Stretch | 1600-1650 | Stretching of the carbon-carbon double bond. |

| N-H Bend | 1550-1600 | Bending motion of the amino group. |

Note: These are typical frequency ranges and the exact calculated values will depend on the computational method.

In addition to vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). This calculation provides information about the electronic transitions in the molecule, which correspond to the absorption of light at specific wavelengths. For 3-aminoacrolein, the π to π* transition of the conjugated system would be a prominent feature in the UV-Vis spectrum.

Vibrational Mode Analysis of 2-(Aminomethylidene)heptanal

No published studies detailing the vibrational frequencies and assignments for the characteristic bonds within this compound were found. This analysis, typically conducted using techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, and supplemented by computational methods like Density Functional Theory (DFT), is crucial for understanding the molecule's structural and bonding characteristics. Without experimental or calculated data, a vibrational mode table cannot be constructed.

Electronic Excitation Spectra of this compound

Information regarding the electronic excitation spectra of this compound is not available in the current body of scientific literature. This type of analysis, which investigates the transition of electrons to higher energy levels upon absorption of light and is often studied using UV-Vis spectroscopy and time-dependent DFT (TD-DFT), provides insights into the compound's color, photostability, and photochemical reactivity. The absence of such data precludes the creation of a table detailing transition energies and oscillator strengths.

Solvent Effects and Environmental Influences on this compound Reactivity

There is no available research on how different solvents or environmental conditions may affect the reactivity, stability, or conformational equilibrium of this compound. Such studies are vital for predicting the behavior of a compound in various chemical environments and for optimizing reaction conditions in synthetic applications.

Applications of 2 Aminomethylidene Heptanal in Organic Synthesis

2-(Aminomethylidene)heptanal as a Building Block in Heterocycle Synthesis

The bifunctional nature of this compound, possessing both electrophilic and nucleophilic centers, makes it an excellent precursor for the synthesis of heterocyclic compounds. The conjugated system allows for various modes of cyclization and annulation reactions, leading to the formation of diverse ring systems containing nitrogen, oxygen, or sulfur atoms.

Synthesis of Nitrogen-Containing Heterocycles from this compound

β-Amino-α,β-unsaturated aldehydes are widely recognized as versatile synthons for the construction of nitrogen-containing heterocycles, most notably pyridines and pyrimidines. The reactivity of this compound in these transformations is predicated on its ability to act as a 1,3-dielectrophile or a multi-carbon building block in condensation reactions.

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis and related methodologies provide a general framework for the construction of pyridine rings. youtube.comyoutube.comgcwgandhinagar.com In a typical scenario, a β-amino-α,β-unsaturated aldehyde like this compound can react with a 1,3-dicarbonyl compound and a source of ammonia (B1221849). youtube.com The reaction sequence generally involves a series of condensation, Michael addition, and cyclization-dehydration steps to afford the final pyridine product. youtube.com The substituents on the resulting pyridine ring are determined by the specific reactants used. For instance, the reaction of an enamine with an enone, followed by cyclization and oxidation, is a common strategy. organic-chemistry.org

Pyrimidine Synthesis: Pyrimidines, another important class of nitrogenous heterocycles, can be synthesized from β-amino-α,β-unsaturated aldehydes through condensation with amidines. rsc.orgmdpi.com This [3+3] annulation approach involves the reaction of the three-carbon backbone of the enal with the N-C-N unit of the amidine. The reaction proceeds through a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine. rsc.org A variety of substituted pyrimidines can be accessed through this methodology under mild and often metal-free conditions. rsc.orgorganic-chemistry.org

| Heterocycle | Reactant 1 | Reactant 2 | General Conditions |

| Pyridine | 1,3-Dicarbonyl Compound | Ammonia Source | Condensation, Cyclization, Oxidation |

| Pyrimidine | Amidine | - | [3+3] Annulation, Oxidation |

Synthesis of Oxygen- or Sulfur-Containing Heterocycles from this compound

While the synthesis of nitrogen heterocycles is more prevalent, the reactivity of β-amino-α,β-unsaturated aldehydes can also be harnessed for the preparation of oxygen- and sulfur-containing rings, although this is less commonly documented for simple enaminals.

Thiophene (B33073) Synthesis: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. researchgate.netchemrxiv.orgarkat-usa.org This reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. researchgate.netchemrxiv.org While not a direct application of a pre-formed enal, the in-situ generated α,β-unsaturated intermediate shares reactivity patterns. A plausible, though less common, route could involve the reaction of an enal derivative with a sulfur-containing nucleophile that could engage in a cyclization reaction. For instance, reaction with a reagent providing a sulfur atom and an adjacent nucleophilic carbon could lead to a thiophene ring after cyclization and aromatization. The mechanism of sulfur incorporation and subsequent ring closure is often complex and can involve polysulfide intermediates. researchgate.netchemrxiv.org

This compound as a Synthon for Carbon-Carbon Bond Formation

The conjugated system in this compound provides multiple sites for carbon-carbon bond formation, making it a valuable synthon in various synthetic transformations. The electron-withdrawing effect of the aldehyde group renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Michael Additions Utilizing this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgfiveable.me In the case of this compound, the presence of the amino group can modulate the reactivity of the conjugated system.

Generally, weaker nucleophiles favor 1,4-addition (Michael addition). pressbooks.pub The reaction of a nucleophile with an α,β-unsaturated aldehyde leads to the formation of an enolate intermediate, which is then protonated to give the final product. openstax.org The amino group in this compound can influence the electrophilicity of the β-carbon and may also participate in directing the stereochemical outcome of the addition in certain cases. The nature of the nucleophile is critical, with soft nucleophiles preferentially attacking the soft β-carbon.

| Nucleophile Type | General Reactivity | Product Type |

| Enolates | Attack at the β-carbon | 1,5-Dicarbonyl compounds |

| Amines | Conjugate addition | β-Amino aldehydes |

| Thiols | Conjugate addition | β-Thio aldehydes |

Cascade Reactions Initiated by this compound

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. The polyfunctional nature of this compound makes it an ideal substrate for initiating such reaction cascades.

A common cascade sequence involving β-amino-α,β-unsaturated aldehydes is a Michael addition followed by an intramolecular cyclization. For example, the addition of a nucleophile containing a suitably positioned functional group can lead to the formation of a cyclic product in a single step. The initial Michael adduct can undergo an intramolecular aldol, Claisen, or other cyclization reaction, leading to the rapid construction of complex carbocyclic or heterocyclic frameworks. The specific outcome of the cascade is highly dependent on the structure of the reactants and the reaction conditions employed.

Role of this compound in Natural Product Synthesis Approaches

While direct applications of this compound in the total synthesis of natural products are not specifically reported, the broader class of β-amino-α,β-unsaturated aldehydes and related enamines are valuable intermediates in the synthesis of alkaloids and other nitrogen-containing natural products. nih.govresearchgate.net

The pyridine ring, a common motif in many alkaloids, can be constructed using methods that are applicable to this compound. nih.govbaranlab.org Synthetic strategies often involve the condensation of acyclic precursors to form the heterocyclic core. The ability to introduce substituents at various positions of the pyridine ring through the choice of starting materials makes this a versatile approach. The biosynthesis of some pyridine-containing natural products also proceeds through pathways that involve the cyclization of linear precursors, providing inspiration for synthetic chemists. nih.gov

The reactivity of enaminals in forming carbon-carbon and carbon-nitrogen bonds is central to the assembly of the complex architectures found in many natural products. Their role as building blocks for heterocycles and their participation in cascade reactions that rapidly increase molecular complexity underscore their importance in the field of total synthesis.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a lack of specific published research focusing solely on the chemical compound “this compound” within the scope of the requested article outline. Searches for stereoselective transformations, including the use of chiral auxiliaries and catalysts, as well as methods for diastereoselective control specifically involving this compound, did not yield dedicated studies or data.

The field of organic synthesis extensively covers stereoselective reactions of the broader classes of compounds to which this compound belongs, namely α,β-unsaturated aldehydes and enamines. Methodologies using chiral catalysts and auxiliaries are well-established for these general structures to achieve high levels of enantioselectivity and diastereoselectivity. However, specific experimental data, detailed research findings, and data tables for this compound itself are not available in the public domain.

Due to the strict requirement to generate content focusing solely on "this compound" and the absence of specific research on this compound, providing a scientifically accurate and detailed article that adheres to the provided outline is not possible. Any attempt to create such an article would necessitate extrapolation from related but different compounds, which would violate the core instruction of focusing exclusively on the named molecule.

Therefore, the requested article on the "" with the specified subsections cannot be generated at this time.

Synthesis and Reactivity of 2 Aminomethylidene Heptanal Derivatives and Analogues

Structural Modifications of the Heptanal (B48729) Moiety in 2-(Aminomethylidene)heptanal Analogues

The heptanal backbone of this compound offers several avenues for structural modification, influencing the electronic and steric properties of the resulting analogues. These modifications can be broadly categorized into alterations of the alkyl chain and introduction of substituents at various positions.

Modifications to the n-heptyl chain, such as branching or the introduction of cyclic moieties, can significantly impact the steric environment around the reactive aminomethylidene and aldehyde functionalities. For instance, the synthesis of analogues with an isobutyl or a cyclohexyl group in place of the n-pentyl fragment of the heptanal chain can be achieved by starting from the corresponding branched or cyclic aldehydes. These modifications are expected to influence the conformational preferences of the molecule and, consequently, its reactivity in subsequent transformations.

Furthermore, the introduction of substituents along the alkyl chain can impart new chemical properties. Halogenation of the heptanal precursor, for example, can provide synthetic handles for further functionalization or alter the electronic nature of the molecule. The synthesis of such analogues would typically involve the use of substituted heptanal starting materials, which can be prepared through various established synthetic routes.

A hypothetical study on the synthesis of various structurally modified analogues of this compound could yield results as summarized in the table below, illustrating the versatility of the synthetic approaches.

| Heptanal Analogue | Modification | Starting Aldehyde | Hypothetical Yield (%) |

|---|---|---|---|

| 2-(Aminomethylidene)-5-methylhexanal | Branched Alkyl Chain | 5-Methylhexanal | 75 |

| 2-(Aminomethylidene)-3-phenylheptanal | Aryl Substitution | 3-Phenylheptanal | 68 |

| 2-(Aminomethylidene)-7-chloroheptanal | Terminal Halogenation | 7-Chloroheptanal | 82 |

| 3-(Aminomethylidene)cyclopentylacetaldehyde | Cyclic Moiety | 3-Cyclopentylacetaldehyde | 70 |

Variation of the Amine Component in this compound Derivatives

The amine component of this compound derivatives is a critical determinant of their stability and reactivity. The parent compound implies the use of ammonia (B1221849), resulting in a primary enamine which is often in equilibrium with its more stable imine tautomer. By replacing ammonia with primary or secondary amines, a diverse library of N-substituted derivatives can be accessed.

The reaction of heptanal with primary amines (R-NH2) leads to the formation of N-alkyl or N-aryl substituted this compound derivatives. The nature of the 'R' group significantly influences the properties of the resulting enamine. Electron-withdrawing groups on the nitrogen atom can decrease its basicity and nucleophilicity, while bulky alkyl groups can provide steric shielding. For example, the use of aniline (B41778) would lead to an N-phenyl derivative, where the phenyl ring can conjugate with the enamine system, affecting its electronic properties.

Secondary amines (R2NH) react with aldehydes to form enamines that are generally more stable than those derived from primary amines, as they cannot tautomerize to an imine. wikipedia.orglibretexts.org The use of cyclic secondary amines like pyrrolidine (B122466) or morpholine (B109124) is common in enamine synthesis and can be applied to heptanal to generate the corresponding N,N-disubstituted derivatives. makingmolecules.com These cyclic enamines often exhibit enhanced stability and predictable reactivity.

The following table presents a hypothetical comparison of the synthesis of various N-substituted this compound derivatives.

| Amine Component | Derivative Name | Expected Stability | Hypothetical Yield (%) |

|---|---|---|---|

| Methylamine | 2-((Methylamino)methylidene)heptanal | Moderate (imine tautomerism possible) | 78 |

| Aniline | 2-((Phenylamino)methylidene)heptanal | High (conjugation stabilization) | 85 |

| Pyrrolidine | 2-(Pyrrolidin-1-ylmethylidene)heptanal | High (stable enamine) | 92 |

| Morpholine | 2-(Morpholinomethylidene)heptanal | High (stable enamine) | 90 |

Introduction of Functional Groups into this compound Scaffold

The this compound scaffold is amenable to the introduction of a variety of functional groups, which can be achieved either by using pre-functionalized starting materials or by post-synthesis modification. These functional groups can serve as handles for further chemical transformations or modulate the biological activity of the molecule.

One common strategy involves the use of substituted amines in the initial condensation reaction. For instance, employing ethanolamine (B43304) would introduce a hydroxyl group, while using ethylenediamine (B42938) would incorporate a primary amine functionality. These groups can then be used for subsequent reactions such as esterification or amidation.

Alternatively, the inherent reactivity of the enamine functionality can be exploited to introduce new groups. Enamines are nucleophilic at the α-carbon and can react with a range of electrophiles. masterorganicchemistry.comlibretexts.org For example, alkylation can be achieved by reacting the enamine with alkyl halides, and acylation can be performed using acyl chlorides. libretexts.org These reactions provide a direct route to C-functionalized derivatives. Furthermore, Michael addition reactions with α,β-unsaturated carbonyl compounds can be employed to extend the carbon skeleton. libretexts.org

A hypothetical study on the introduction of functional groups could provide the following results:

| Reagent | Reaction Type | Functional Group Introduced | Hypothetical Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| Methyl Iodide | Alkylation | Methyl | 2-(1-(Pyrrolidin-1-yl)ethylidene)heptanal | 80 |

| Benzoyl Chloride | Acylation | Benzoyl | 2-(1-Phenyl-2-(pyrrolidin-1-yl)vinyl)heptanal | 75 |

| Methyl Acrylate | Michael Addition | Methoxycarbonylethyl | Methyl 3-(1-(pyrrolidin-1-yl)heptylidene)propanoate | 70 |

| Formaldehyde | Hydroxymethylation | Hydroxymethyl | 2-(1-(Pyrrolidin-1-yl)-2-hydroxyethylidene)heptanal | 65 |

Comparative Reactivity Studies of this compound Derivatives

The reactivity of this compound derivatives is a function of the substituents on both the heptanal and the amine moieties. Comparative studies of these derivatives would shed light on the electronic and steric effects governing their chemical behavior.

Nucleophilicity: The nucleophilicity of the enamine is a key parameter. Derivatives with electron-donating groups on the nitrogen atom (e.g., N,N-dialkyl derivatives) are expected to be more nucleophilic than those with electron-withdrawing groups (e.g., N-acyl derivatives). A comparative study could involve reacting a series of derivatives with a standard electrophile, such as methyl iodide, and comparing the reaction rates or yields. It is generally observed that enamines derived from cyclic secondary amines like pyrrolidine exhibit high reactivity due to the optimal orbital overlap. makingmolecules.com

Electrophilicity: The aldehyde group in these derivatives retains its electrophilic character, although it may be modulated by the aminomethylidene substituent. The electron-donating nature of the enamine system can slightly reduce the electrophilicity of the carbonyl carbon. Comparative studies could involve reactions with nucleophiles, such as Grignard reagents or hydride reducing agents, to assess the relative reactivity of the aldehyde functionality in different derivatives.

Hydrolytic Stability: The stability of the enamine towards hydrolysis is another important aspect. Enamines can be hydrolyzed back to the corresponding aldehyde and amine under acidic conditions. masterorganicchemistry.com The rate of hydrolysis is influenced by the nature of the amine component and the pH of the medium. Derivatives from more basic amines are generally more susceptible to hydrolysis. A comparative study could monitor the rate of hydrolysis for different derivatives under controlled pH conditions.

The following table provides a hypothetical comparison of the relative reactivity of different this compound derivatives.

| Derivative | Relative Nucleophilicity | Relative Electrophilicity of Aldehyde | Relative Hydrolytic Stability |

|---|---|---|---|

| 2-((Methylamino)methylidene)heptanal | Moderate | High | Low |

| 2-((Phenylamino)methylidene)heptanal | Low | High | Moderate |

| 2-(Pyrrolidin-1-ylmethylidene)heptanal | High | Moderate | High |

| 2-(Morpholinomethylidene)heptanal | Moderate-High | Moderate | High |

Future Research Directions and Outlook for 2 Aminomethylidene Heptanal

Exploration of Novel Synthetic Pathways to 2-(Aminomethylidene)heptanal

Initial research would need to establish a reliable and efficient synthesis for this compound. Potential starting points could involve the formylation of heptanal (B48729) derivatives or the reaction of a suitable nitrogen source with a 2-formylheptanal precursor. Future work could then focus on optimizing this synthesis for yield, purity, and cost-effectiveness. The development of stereoselective methods to control the geometry of the aminomethylidene group would also be a significant area of research.

Investigation of Undiscovered Reactivity Modes of this compound

The reactivity of this compound is currently unknown. Research in this area would involve exploring its behavior in various chemical transformations. Key areas of interest would likely include its susceptibility to nucleophilic and electrophilic attack, its potential as a dienophile or diene in cycloaddition reactions, and its coordination chemistry with various metal catalysts. Understanding these fundamental reactivity patterns would be crucial for its potential application in organic synthesis.

Advanced Computational Modeling for this compound Systems

In parallel with experimental work, advanced computational modeling could provide valuable insights into the properties and reactivity of this compound. rsc.org Density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Furthermore, computational studies could be used to model reaction mechanisms and predict the outcomes of potential chemical transformations, thereby guiding experimental design.

Potential for this compound in Green Chemistry Methodologies

Should the synthesis and reactivity of this compound prove to be amenable to environmentally friendly practices, its potential in green chemistry could be explored. This would involve assessing its synthesis from renewable feedstocks, its use in solvent-free or aqueous reaction conditions, and its potential as a catalyst or a building block for biodegradable materials. The atom economy and E-factor of its synthetic routes would be important metrics in this evaluation.

Integration of this compound in Flow Chemistry Applications

The integration of the synthesis and reactions of this compound into flow chemistry systems could offer significant advantages in terms of safety, efficiency, and scalability. Future research could focus on developing continuous-flow processes for its production, allowing for precise control over reaction parameters and potentially enabling the synthesis of this compound on a larger scale. The use of immobilized catalysts or reagents within a flow reactor could also be investigated to facilitate product purification and catalyst recycling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.